N-[(2-ethyl-3-oxopiperazin-1-yl)carbonothioyl]-2-nitrobenzamide
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Overview
Description
N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide is a complex organic compound with the molecular formula C14H16N4O4S It is characterized by the presence of a piperazine ring, a nitrobenzamide moiety, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2-ethyl-3-oxopiperazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonothioyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-amino-benzamide derivatives.
Reduction: Carbonyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide: Similar structure but with a biphenyl group instead of a nitrobenzamide moiety.
N-(2-ethyl-3-oxopiperazine-1-carbothioyl)-3-iodo-4-methylbenzamide: Similar structure but with an iodo and methyl group on the benzamide ring.
Uniqueness
N-[(2-ethyl-3-oxo-1-piperazinyl)carbonothioyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a carbonothioyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H16N4O4S |
---|---|
Molecular Weight |
336.37 g/mol |
IUPAC Name |
N-(2-ethyl-3-oxopiperazine-1-carbothioyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H16N4O4S/c1-2-10-13(20)15-7-8-17(10)14(23)16-12(19)9-5-3-4-6-11(9)18(21)22/h3-6,10H,2,7-8H2,1H3,(H,15,20)(H,16,19,23) |
InChI Key |
FDYYLUKIFCVSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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